2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, methoxy, and oxopiperidinyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with 3-methoxy-4-(2-oxopiperidin-1-yl)benzoic acid under appropriate conditions to form the benzamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and oxopiperidinyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-3-methoxyphenol
- 2-chloro-6-fluoro-3-methylbenzyl bromide
- 6-chloro-2-fluoro-3-iodopyridine
Uniqueness
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the presence of the oxopiperidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable target for research and development.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-16-11-12(8-9-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDLHCYNCQBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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